molecular formula C12H25Cl2N B14712135 N,N-bis(2-chloroethyl)-6-methylheptan-2-amine CAS No. 15332-48-6

N,N-bis(2-chloroethyl)-6-methylheptan-2-amine

Cat. No.: B14712135
CAS No.: 15332-48-6
M. Wt: 254.24 g/mol
InChI Key: OKKVCDLWIIOPHU-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)-6-methylheptan-2-amine is a chemical compound known for its unique structure and properties It belongs to the class of nitrogen mustards, which are compounds containing nitrogen atoms bonded to two chloroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)-6-methylheptan-2-amine typically involves the reaction of 6-methylheptan-2-amine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)-6-methylheptan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N,N-bis(2-chloroethyl)-6-methylheptan-2-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce chloroethyl groups into molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with DNA and proteins.

    Medicine: Research is ongoing to explore its potential as a chemotherapeutic agent due to its ability to alkylate DNA.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)-6-methylheptan-2-amine involves the alkylation of DNA and proteins. The chloroethyl groups form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in cell death, making the compound a potential candidate for cancer treatment. The molecular targets include DNA bases and proteins involved in cell division.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-chloroethyl)methylamine: Another nitrogen mustard with similar alkylating properties.

    Tris(2-chloroethyl)amine: A related compound with three chloroethyl groups.

    N,N-bis(2-chloroethyl)cyclopropanamine: A cyclopropane derivative with similar chemical behavior.

Uniqueness

N,N-bis(2-chloroethyl)-6-methylheptan-2-amine is unique due to its specific structure, which includes a 6-methylheptan-2-amine backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

15332-48-6

Molecular Formula

C12H25Cl2N

Molecular Weight

254.24 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-6-methylheptan-2-amine

InChI

InChI=1S/C12H25Cl2N/c1-11(2)5-4-6-12(3)15(9-7-13)10-8-14/h11-12H,4-10H2,1-3H3

InChI Key

OKKVCDLWIIOPHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)N(CCCl)CCCl

Origin of Product

United States

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